molecular formula C12H12N2O B13982684 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone

1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone

Cat. No.: B13982684
M. Wt: 200.24 g/mol
InChI Key: ZRCSKWCGDGXXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is an organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its imidazole ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position, along with an ethanone group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves the use of starting materials such as 1H-imidazole-2-carbaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including condensation, cyclization, and purification.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazoles.

Scientific Research Applications

1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with essential biochemical pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-Imidazol-1-yl)phenyl)ethanone: Similar structure with an imidazole ring substituted at the 4-position.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzimidazole ring with a phenyl group.

Uniqueness

1-(1-Methyl-2-phenyl-1H-imidazol-5-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl substitutions enhance its stability and biological activity compared to other imidazole derivatives .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(3-methyl-2-phenylimidazol-4-yl)ethanone

InChI

InChI=1S/C12H12N2O/c1-9(15)11-8-13-12(14(11)2)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

ZRCSKWCGDGXXSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.